2-ciclopropil-N4-(3-(dimetilamino)propil)pirimidina-4,6-diamina

Descripción general

Descripción

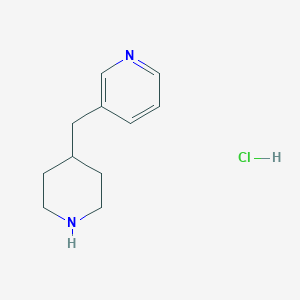

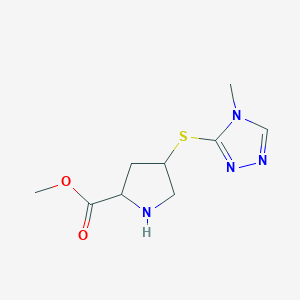

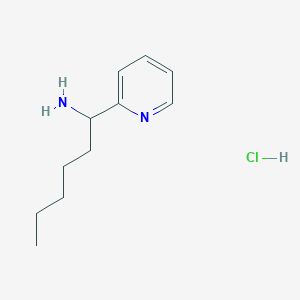

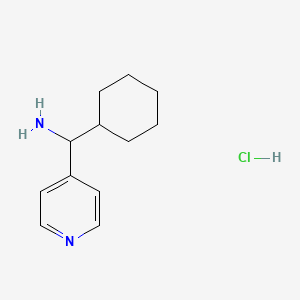

2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine, also known as 2-CPD, is an organic compound that is widely used in laboratory experiments and scientific research. 2-CPD is a substituted pyrimidine, which is a heterocyclic aromatic organic compound containing a six-membered ring of four carbon atoms and two nitrogen atoms. 2-CPD is a versatile compound that can be used in a variety of different applications, including synthesis, drug development, and biochemistry.

Aplicaciones Científicas De Investigación

Aplicaciones Anticancerígenas

Los derivados de pirimidina se han reportado que exhiben propiedades anticancerígenas . Pueden modular la leucemia mieloide, el cáncer de mama y la fibrosis pulmonar idiopática . Por ejemplo, imatinib, dasatinib y nilotinib son fármacos basados en pirimidina y tratamientos bien establecidos para la leucemia .

Aplicaciones Antimicrobianas y Antifúngicas

Estos compuestos han mostrado propiedades antimicrobianas y antifúngicas . Se pueden utilizar para desarrollar nuevos medicamentos para combatir diversas infecciones microbianas y fúngicas .

Aplicaciones Antiparasitarias

Los derivados de pirimidina se han reportado que exhiben propiedades antiparasitarias . Se pueden utilizar en el desarrollo de medicamentos para tratar infecciones parasitarias .

Aplicaciones Diuréticas

Se ha encontrado que estos compuestos tienen efectos diuréticos . Se pueden utilizar en el tratamiento de afecciones que se benefician de una mayor producción de orina .

Aplicaciones Antitumorales

Los derivados de pirimidina han mostrado propiedades antitumorales . Se pueden utilizar en el desarrollo de medicamentos para la terapia del cáncer .

Aplicaciones Antifilariales

Estos compuestos se han reportado que exhiben propiedades antifilariales . Se pueden utilizar en el desarrollo de medicamentos para tratar infecciones filariales .

Inhibidores de la Topoisomerasa II del ADN

Los derivados de pirimidina pueden actuar como inhibidores de la topoisomerasa II del ADN . Se pueden utilizar en el desarrollo de medicamentos para tratar afecciones que se benefician de la inhibición de esta enzima .

Agentes Antituberculosos

Estos compuestos se han reportado que exhiben propiedades antituberculosas . Se pueden utilizar en el desarrollo de medicamentos para tratar la tuberculosis .

Mecanismo De Acción

Target of Action

The primary target of 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine is FMS-like Tyrosine Kinase 3 (FLT3), a member of the receptor tyrosine kinase family . FLT3 is predominantly expressed on hematopoietic progenitor cells but is also found in other tissues such as placenta, gonads, and brain . The activation of FLT3 through a mutation is recognized as the most common molecular abnormality in acute myeloid leukemia (AML), and these mutations also play a role in other hematologic malignancies .

Mode of Action

2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine interacts with FLT3 by inhibiting its kinase activity . The compound is a Type-II kinase inhibitor, which means it binds to the inactive conformation of the kinase . This interaction results in the inhibition of FLT3’s kinase activity, thereby preventing the activation of downstream signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The inhibition of FLT3 by 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine affects several downstream signaling pathways, including the PI3K/AKT, STAT5, and MAPK pathways . These pathways are involved in cell survival, proliferation, and differentiation . By inhibiting FLT3, the compound disrupts these pathways, leading to reduced cell proliferation and survival .

Result of Action

The inhibition of FLT3 by 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine results in reduced cell proliferation and survival, particularly in cells that have FLT3 mutations . This can lead to a decrease in the number of leukemia cells in individuals with AML, potentially leading to a reduction in disease symptoms .

Análisis Bioquímico

Biochemical Properties

2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to bind to certain kinases, inhibiting their activity and thereby affecting downstream signaling pathways. For example, it interacts with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The binding of 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine to CDKs results in the inhibition of their kinase activity, leading to cell cycle arrest and potential antitumor effects .

Cellular Effects

The effects of 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine on various cell types have been extensively studied. In cancer cells, this compound induces apoptosis by disrupting cell signaling pathways and altering gene expression. It has been observed to downregulate the expression of anti-apoptotic genes while upregulating pro-apoptotic genes, thereby promoting programmed cell death. Additionally, 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .

Molecular Mechanism

At the molecular level, 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by binding to the active site of target enzymes. This binding prevents substrate access and subsequent catalytic activity. For instance, the compound inhibits CDKs by occupying their ATP-binding sites, thereby blocking phosphorylation events essential for cell cycle progression. Additionally, 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light and heat. In vitro studies have shown that the compound’s inhibitory effects on enzymes and cellular processes are sustained for several hours, but gradual degradation can lead to reduced efficacy. Long-term studies in vivo have indicated that chronic exposure to 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine may result in adaptive cellular responses, such as the upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to therapeutic benefits. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to off-target interactions and the accumulation of the compound in vital organs. Dose-response studies have identified a therapeutic window within which 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine exerts its desired effects without causing significant toxicity .

Metabolic Pathways

2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for drug metabolism. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can either be excreted or further processed by phase II enzymes, such as glucuronosyltransferases, which enhance their solubility and facilitate excretion. The metabolic flux of 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine within cells can affect its activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine plays a crucial role in its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Additionally, it can be found in the cytoplasm, where it inhibits cytoplasmic enzymes and signaling pathways. The targeting of 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine to specific subcellular compartments may be mediated by post-translational modifications or specific targeting signals .

Propiedades

IUPAC Name |

2-cyclopropyl-4-N-[3-(dimethylamino)propyl]pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5/c1-17(2)7-3-6-14-11-8-10(13)15-12(16-11)9-4-5-9/h8-9H,3-7H2,1-2H3,(H3,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZSTOFUQWRSTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=NC(=NC(=C1)N)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

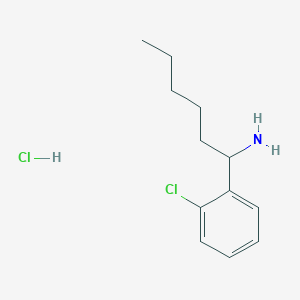

![3-(Pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1471541.png)